3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea

Catalog No.
S6875432
CAS No.
1234939-69-5
M.F
C22H19N3OS
M. Wt
373.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenyleth...

CAS Number

1234939-69-5

Product Name

3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea

IUPAC Name

1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-phenylethyl)urea

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C22H19N3OS/c26-22(23-14-13-16-7-2-1-3-8-16)24-18-10-6-9-17(15-18)21-25-19-11-4-5-12-20(19)27-21/h1-12,15H,13-14H2,(H2,23,24,26)

InChI Key

DHWCSQKYLNVKDW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3

3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea is a complex organic compound characterized by its unique molecular structure, which includes a benzothiazole moiety and a urea functional group. Its molecular formula is C22_{22}H19_{19}N3_3OS, with a molecular weight of approximately 373.47 g/mol. The compound features a phenyl group attached to the urea nitrogen and an ethyl group linked to another nitrogen atom, contributing to its potential biological activity and chemical reactivity .

Due to the presence of multiple functional groups:

  • Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
  • Reduction: Reduction reactions may target nitro groups or other reducible functionalities present within the compound.
  • Substitution Reactions: The aromatic rings can undergo electrophilic or nucleophilic substitution, influenced by the reaction conditions and reagents used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .

Research indicates that 3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea exhibits significant biological activities, including:

  • Antibacterial Properties: The compound has shown potential effectiveness against various bacterial strains, making it a candidate for further development in antibacterial therapies.
  • Antifungal Activity: Similar to its antibacterial properties, it has demonstrated efficacy against certain fungal pathogens.
  • Potential Anticancer Effects: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action and therapeutic applications .

The synthesis of 3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea typically involves several steps:

  • Preparation of Intermediates: Starting materials are selected to synthesize the benzothiazole and phenylurea intermediates.
  • Coupling Reaction: The intermediates are coupled under controlled conditions using reagents such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in solvents like dimethylformamide.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .

The applications of 3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea span various fields:

  • Medicinal Chemistry: Its potential as an antibacterial and antifungal agent makes it a valuable candidate for drug development.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Due to its stability and reactivity, it may be utilized in developing new materials with specific properties .

Interaction studies have focused on how 3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea interacts with biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological pathways, potentially disrupting disease processes.
  • Receptor Binding: Investigations into its binding affinity for various receptors have indicated that it could modulate receptor activity, influencing cellular responses .

Several compounds share structural similarities with 3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-(2-Methylphenyl)-3-(1,3-benzothiazol-2-yl)ureaContains a methyl group on the phenyl ringEnhanced solubility in organic solvents
4-[4-(1,3-benzothiazol-2-yl)-phenoxy]-anilineFeatures a phenoxy linkageExhibits strong anticancer activity
5-(4-Fluorophenyl)-1-(1,3-benzothiazol-2-yl)-ureaFluorine substitution on the phenyl ringIncreased potency against specific bacterial strains

The uniqueness of 3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea lies in its dual functionality as both an antibacterial and antifungal agent while also showing promise in anticancer applications. This multifaceted biological activity makes it a compelling subject for further research and development in medicinal chemistry .

XLogP3

5.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

373.12488341 g/mol

Monoisotopic Mass

373.12488341 g/mol

Heavy Atom Count

27

Dates

Modify: 2023-11-23

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